molecular formula C16H10Cl2FN3OS B2780115 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 476460-07-8

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No. B2780115
CAS RN: 476460-07-8
M. Wt: 382.23
InChI Key: DCIFQERLPUBGON-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide, also known as DFTD, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Structural Characterization and Synthesis

Research has provided insights into the structural characterization and synthesis of compounds related to N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide. Studies on isostructural compounds have revealed the generation of 3-D arrays via diverse intermolecular interactions such as N-H···O, N-H···N, and C-H···π, contributing to the understanding of their molecular structures and potential reactivity (Boechat et al., 2011). Furthermore, novel synthesis routes have been developed for derivatives of this compound, employing carbodiimide condensation, which are identified by various analytical techniques, thus expanding the toolbox for creating such molecules with potential biological activities (Yu et al., 2014).

Biological Activity

Several studies have evaluated the biological activities of these compounds, focusing on their antimicrobial and anticancer properties. For instance, compounds synthesized from N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have shown promising antimicrobial activity against different microorganisms (Mistry et al., 2009). Similarly, novel thiazolidinone and acetidinone derivatives exhibited significant antimicrobial properties, highlighting the potential for developing new therapeutic agents (Abu-Melha, 2021).

Potential for Photovoltaic and Ligand-Protein Interaction Studies

Interestingly, some derivatives have been studied for their photovoltaic efficiency and ligand-protein interactions, indicating a broader application beyond biomedicine. For instance, spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have shown good light harvesting efficiency and non-linear optical activity, suggesting their potential use in dye-sensitized solar cells (Mary et al., 2020).

properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3OS/c17-10-3-6-12(13(18)8-10)15-21-22-16(24-15)20-14(23)7-9-1-4-11(19)5-2-9/h1-6,8H,7H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIFQERLPUBGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide

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